N1-Amino Substitution vs. C3-Aminoethyl Tryptamine: Hydrogen Bond Donor/Acceptor Profile Differentiation
5-Methoxy-indole-1-ylamine (C₉H₁₀N₂O, MW 162.19) possesses a primary amine directly attached to the indole N1 position, yielding a hydrazine-type N–N bond. This differs fundamentally from 5-methoxytryptamine (5-MeO-T; C₁₁H₁₄N₂O, MW 190.24), which carries a primary amine at the terminus of a two-carbon ethyl chain at C3 [1]. The N1-amino configuration yields 2 hydrogen bond donors and 2 hydrogen bond acceptors, compared to 2 donors and 2 acceptors for 5-MeO-T; however, the spatial orientation of the HBD differs markedly. The N1-amino group is coplanar with the indole ring system, whereas the tryptamine side-chain amine extends perpendicularly, producing distinct pharmacophoric geometries. This structural divergence is reflected in the N-aminoindole patent literature, which establishes that N1-aminoindoles exhibit antidepressant activity via a mechanism distinguishable from that of C3-substituted tryptamines [2].
| Evidence Dimension | Hydrogen bonding geometry and pharmacophoric orientation |
|---|---|
| Target Compound Data | 2 HBD, 2 HBA; amine coplanar with indole ring; N–N hydrazine-type bond present |
| Comparator Or Baseline | 5-Methoxytryptamine (5-MeO-T): 2 HBD, 2 HBA; amine extended ~4–5 Å from indole plane via ethyl linker; no N–N bond |
| Quantified Difference | Qualitative difference in pharmacophoric geometry; amine-to-ring distance differs by approximately 3.5–4.5 Å |
| Conditions | Structural and pharmacophoric analysis based on molecular topology |
Why This Matters
Procurement of the correct N1-amino regioisomer ensures that receptor-binding geometry matches the intended pharmacophore for antidepressant or serotonergic probe development, which cannot be achieved with C3-substituted tryptamine analogs.
- [1] BindingDB. BDBM82087: 5-Methoxytryptamine hydrochloride (CAS 66-83-1). Affinity Data Summary. https://www.bindingdb.org/. View Source
- [2] US Patent US4204998A. N-Amino indole derivatives having pharmacological activity. Filed 1978, published 1980. View Source
